molecular formula C10H9FO3 B3027198 2-Cyclopropoxy-4-fluorobenzoic acid CAS No. 1243377-98-1

2-Cyclopropoxy-4-fluorobenzoic acid

Cat. No. B3027198
CAS RN: 1243377-98-1
M. Wt: 196.17 g/mol
InChI Key: MXQOWOFMKVWNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-4-fluorobenzoic acid (CFBA) is a chemical compound that has received significant attention in the scientific community due to its potential applications in drug development and synthesis. CFBA is a derivative of benzoic acid, which is a common building block in organic chemistry.

Mechanism Of Action

The mechanism of action of 2-Cyclopropoxy-4-fluorobenzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, which are involved in the inflammatory response. 2-Cyclopropoxy-4-fluorobenzoic acid may also act by inhibiting the growth of cancer cells and fungi.
Biochemical and Physiological Effects
2-Cyclopropoxy-4-fluorobenzoic acid has been shown to possess anti-inflammatory and antitumor activities in vitro and in vivo. It has also been shown to possess antifungal activity against several species of fungi. 2-Cyclopropoxy-4-fluorobenzoic acid has been shown to inhibit the activity of COX-2, which is involved in the inflammatory response. It may also inhibit the growth of cancer cells and fungi.

Advantages And Limitations For Lab Experiments

2-Cyclopropoxy-4-fluorobenzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has been extensively studied for its potential applications in drug development. However, 2-Cyclopropoxy-4-fluorobenzoic acid also has some limitations. It may be toxic to cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on 2-Cyclopropoxy-4-fluorobenzoic acid. One area of research could be to investigate its potential as an inhibitor of COX-2. Another area of research could be to investigate its potential as an antitumor and antifungal agent. Further research could also be done to better understand its mechanism of action and potential toxicity. Additionally, 2-Cyclopropoxy-4-fluorobenzoic acid could be modified to improve its efficacy and reduce its toxicity.

Scientific Research Applications

2-Cyclopropoxy-4-fluorobenzoic acid has been extensively studied for its potential applications in drug development. It has been shown to possess anti-inflammatory, antitumor, and antifungal activities. 2-Cyclopropoxy-4-fluorobenzoic acid has also been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.

properties

IUPAC Name

2-cyclopropyloxy-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-6-1-4-8(10(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQOWOFMKVWNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropoxy-4-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropoxy-4-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclopropoxy-4-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Cyclopropoxy-4-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Cyclopropoxy-4-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Cyclopropoxy-4-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Cyclopropoxy-4-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.